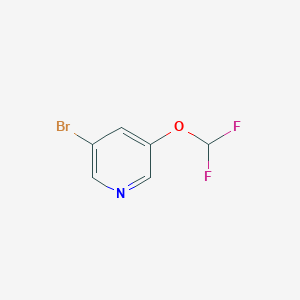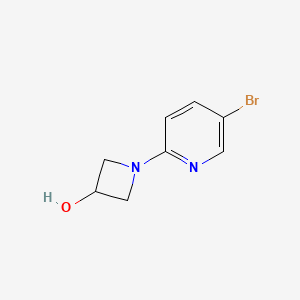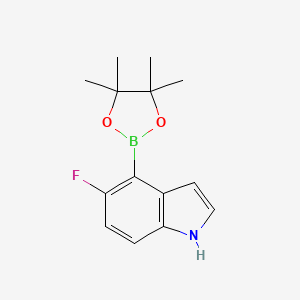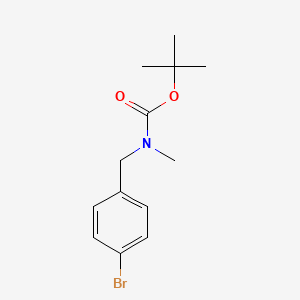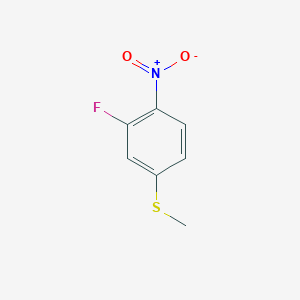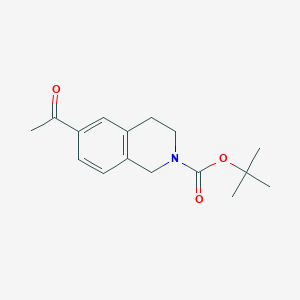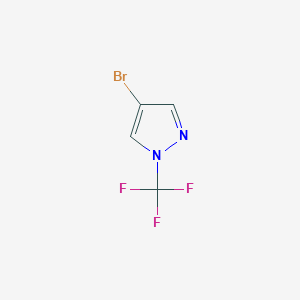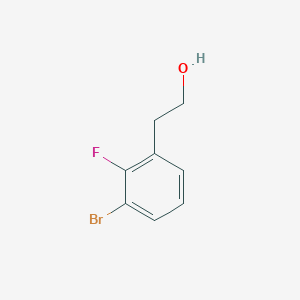
2-(3-Bromo-2-fluorophenyl)ethanol
Overview
Description
“2-(3-Bromo-2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 . It is used in various chemical reactions as an intermediate .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-2-fluorophenyl)ethanol” consists of a phenyl ring substituted with bromo and fluoro groups at the 3rd and 2nd positions respectively, and an ethanol group at the 2nd position .Physical And Chemical Properties Analysis
The boiling point of “2-(3-Bromo-2-fluorophenyl)ethanol” is predicted to be 271.0±25.0 °C, and its density is predicted to be 1.562±0.06 g/cm3 . The compound’s pKa is predicted to be 14.65±0.10 .Scientific Research Applications
Enantioselective Synthesis and Microbial Reduction
The chiral intermediate 2-(3-Bromo-2-fluorophenyl)ethanol has applications in enantioselective synthesis. Patel et al. (2004) describe its preparation via enantioselective microbial reduction of acetophenone derivatives using various microorganisms. This process results in high yield and enantiomeric excess, demonstrating its potential in producing enantiomerically pure compounds (Patel et al., 2004).
Role in Chiral Recognition and Drug Synthesis
The compound plays a role in studying chiral recognition in molecular complexes and is an intermediate in synthesizing drugs. An example is its application in synthesizing antagonists of the CCR5 chemokine receptor for HIV infection prevention and components of antimalarial drugs (ChemChemTech, 2022).
X-Ray Crystallography Studies
X-ray crystallography studies of related compounds have revealed insights into their molecular structures. For instance, Percino et al. (2008) explored the crystal structures of similar fluorophenyl-ethanol derivatives, providing valuable data for understanding their chemical properties (Percino et al., 2008).
Electrochemical Conversion Methods
Electrochemical methods have been developed for converting haloacetophenones to corresponding haloethanols, including 2-(3-Bromo-2-fluorophenyl)ethanol. This method offers an efficient approach to synthesizing such compounds with high yields (Ikeda, 1990).
Lipase Mediated Resolution
The resolution of structurally related bromo-ethanol compounds through lipase-catalyzed reactions has been achieved. This process is significant for synthesizing specific enantiomers of intermediates used in drug development (Conde et al., 1998).
properties
IUPAC Name |
2-(3-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSVBQGPSXKJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-fluorophenyl)ethanol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

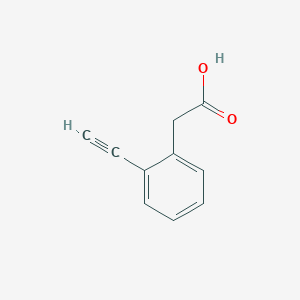
![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)
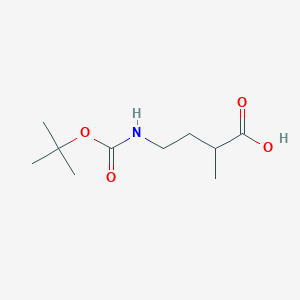
![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
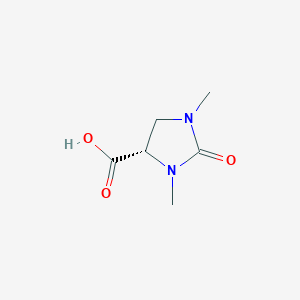
![{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol](/img/structure/B1444376.png)
